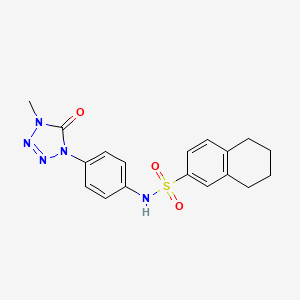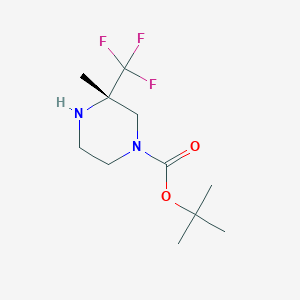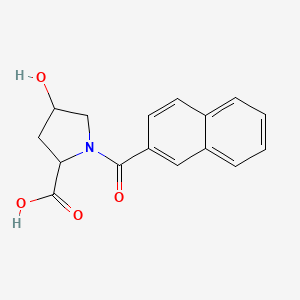
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and related compounds have been investigated for their herbicidal activity. Studies have synthesized optically active derivatives and tested their effects as herbicides, with particular focus on the stereochemical structure-activity relationship (Hosokawa et al., 2001).
Enzyme Inhibition
Research into sulfonamide derivatives, such as N-(5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide, has shown significant inhibitory effects on human carbonic anhydrase isozymes. This implies potential applications in understanding and influencing enzymatic pathways (Akbaba et al., 2014).
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activity. These studies provide insights into the potential use of such compounds in combating bacterial and fungal infections (Sarvaiya et al., 2019).
Receptor Affinity and Activity
Research has been conducted on similar structures to understand their affinity and activity at certain receptors, such as the 5-HT7 receptor. This includes studying the effects of various substituents on receptor binding and intrinsic activity, which could be crucial for developing targeted therapeutic agents (Leopoldo et al., 2007).
Thromboxane Receptor Antagonism
Studies involving tetrahydronaphthalen-sulfonamide derivatives have explored their role as thromboxane A2 prostanoid receptor antagonists. These compounds show potential for developing new antithromboxane therapies, important in cardiovascular research (Wang et al., 2014).
QSAR Study and Antimicrobial Evaluation
Further studies have synthesized new hydronaphthalene-sulfonamide derivatives and tested them for antimicrobial activity. This includes quantitative structure-activity relationship (QSAR) studies, providing deeper insights into how structural changes affect biological activity (Mohamed et al., 2021).
Tautomeric Behavior Analysis
The tautomeric behavior of similar sulfonamide derivatives has been investigated using spectroscopic methods. This research is significant in bioorganic and medicinal chemistry, as tautomeric forms are closely related to pharmaceutical and biological activities (Erturk et al., 2016).
Propiedades
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-18(24)23(21-20-22)16-9-7-15(8-10-16)19-27(25,26)17-11-6-13-4-2-3-5-14(13)12-17/h6-12,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGDOOFLLZVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2437152.png)
![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2437157.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2437158.png)

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2437160.png)
![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)
![1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2437166.png)
![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)
![2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide](/img/structure/B2437168.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)
